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Compound of Interest

Compound Name: Lysergic acid morpholide

Cat. No.: B1675756

An In-Depth Technical Guide to the Chemical Structure and Synthesis of LSM-775

Executive Summary

LSM-775, also known as lysergic acid morpholide, is a notable synthetic lysergamide and a
structural analog of lysergic acid diethylamide (LSD).[1][2] First synthesized in the 1950s, it has
garnered renewed interest within the scientific community for its distinct pharmacological
profile.[3] While possessing psychedelic potential, its effects are reported to be significantly
less potent and of shorter duration than LSD, a characteristic attributed to its complex
interaction with serotonin receptors.[1][2][4] This guide provides a comprehensive technical
overview of the chemical structure of LSM-775, outlines a representative synthetic pathway
based on established ergoline chemistry, and discusses the rationale behind the
methodological choices. It is intended for researchers, chemists, and professionals in drug
development who require a detailed understanding of this compound's core scientific attributes.

Chemical Identity and Structural Elucidation

LSM-775 is fundamentally an ergoline derivative, a class of compounds characterized by a
tetracyclic skeleton that incorporates both tryptamine and phenethylamine pharmacophores
within its rigid structure.[2] Its formal IUPAC name is [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-
4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone.[1][5][6] The defining feature that
distinguishes LSM-775 from its more famous congener, LSD, is the substitution of the
diethylamide moiety at the C8 position with a morpholide group. This seemingly minor
alteration has profound implications for its pharmacological activity.
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The core structure is the D-lysergic acid scaffold. The stereochemistry at positions 5 and 8 is

critical for its biological activity. The morpholine ring is attached via an amide linkage to the

carboxyl group at the C8 position of the ergoline nucleus.

Key Structural Features

Caption: Chemical structure of LSM-775 highlighting the core components.

Physicochemical Properties & Identifiers

The structural properties of LSM-775 have been extensively characterized using modern

analytical techniques, including X-ray crystallography, NMR spectroscopy, and various forms of

mass spectrometry.[7][8] A summary of its key identifiers is presented below.

Identifier Value Source(s)
[(6aR,9R)-7-methyl-6,6a,8,9-
tetrahydro-4H-indolo[4,3-

IUPAC Name o _ [11[5116]
fg]quinolin-9-yl]-morpholin-4-
ylmethanone
LSM-775, Lysergic acid

Common Names morpholide, N- [1][2][6]
Morpholinyllysergamide

CAS Number 4314-63-0 [1][5][9]

Molecular Formula C20H23N302 [1][9][10]

Molar Mass 337.423 g-mol—1 [1]
CN1C--INVALID-LINK--

SMILES [6][10]
C(=0O)N5CCcocCcCh
OTQWCDNEJVKXKG-

InChl Key [11[5][10]

RDTXWAMCSA-N

Synthesis of LSM-775: Strategy and Protocol
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The synthesis of LSM-775, first reported by Stoll and Hoffmann, follows the general principles
of lysergamide preparation.[3] The primary strategic consideration is the formation of a stable
amide bond between the carboxyl group of lysergic acid and the secondary amine, morpholine.
This requires the activation of the carboxylic acid to facilitate nucleophilic attack by the
morpholine nitrogen.

Retrosynthetic Approach

The retrosynthesis of LSM-775 is straightforward, involving a single disconnection at the amide
C-N bond. This reveals the two primary precursors: D-lysergic acid and morpholine. Lysergic
acid itself can be obtained via the hydrolysis of naturally occurring ergot alkaloids, such as
ergotamine.[11]

Synthesis Workflow

The forward synthesis involves three critical stages: preparation of the lysergic acid starting
material, activation of the carboxylic acid, coupling with morpholine, and finally, purification of
the product.

Base Hydrolysi: Activation ide Couplin
Ergot Alkaloid (e.g., KOH/H20) (e.g., DPPA, EtsN in DMF) Activated Lysergic Acid orpholine] Crude LSM-775 olumn Chromatograp Purified LSM-775
(e.g., Ergotamine) (e.g., Acyl Azide)

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of LSM-775 from an ergot alkaloid precursor.

Representative Experimental Protocol

Disclaimer: This protocol is a representative methodology based on established principles of
lysergamide synthesis. It must be carried out by qualified personnel in a properly equipped
laboratory, adhering to all safety regulations. Yields and reaction conditions may require
optimization.

Objective: To synthesize LSM-775 from D-lysergic acid and morpholine.

Materials:
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e D-lysergic acid

e Morpholine, anhydrous

o Diphenylphosphoryl azide (DPPA)

e Triethylamine (EtsN), anhydrous

e N,N-Dimethylformamide (DMF), anhydrous
o Ethyl acetate

» Saturated sodium bicarbonate solution
e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)
« Silica gel for column chromatography
Procedure:

o Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere
(e.g., Argon), dissolve D-lysergic acid (1.0 eq) in anhydrous DMF.

e Amine Addition: To the stirred solution, add anhydrous triethylamine (3.0 eq) followed by
anhydrous morpholine (1.5 eq). Cool the reaction mixture to 0 °C in an ice bath.

o Rationale: Triethylamine acts as a non-nucleophilic base to deprotonate the carboxylic
acid and neutralize the acid formed during the reaction. An excess of morpholine is used
to drive the reaction to completion.

o Carboxylic Acid Activation: Slowly add diphenylphosphoryl azide (DPPA) (1.2 eq) to the
cooled reaction mixture.

o Rationale: DPPA is an efficient and relatively safe coupling reagent that converts the
carboxylic acid into a highly reactive acyl azide intermediate in situ, which readily reacts
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with the amine. This method avoids the harsher conditions required for forming an acid
chloride.

o Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-
24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Workup: Once the reaction is complete, quench the mixture by pouring it into a separatory
funnel containing ethyl acetate and water.

o Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate
solution, and brine.

o Rationale: The aqueous washes remove unreacted reagents, DMF, and other water-
soluble impurities. The bicarbonate wash specifically removes any remaining acidic
starting material.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure to yield the crude product.

 Purification: Purify the crude residue by flash column chromatography on silica gel, eluting
with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford
pure LSM-775.

o Characterization: Confirm the identity and purity of the final product using *H-NMR, 3C-NMR,
and High-Resolution Mass Spectrometry (HRMS).

Pharmacological Rationale and Mechanism

The scientific interest in LSM-775 stems from its unique pharmacological profile. It is a potent
agonist at multiple serotonin receptors.[1] Critically, it acts as a high-efficacy partial agonist at
the 5-HT2A receptor, the primary target for classic psychedelics.[3] However, unlike LSD, it is
also a potent full agonist of the 5-HT1A receptor.[1]

This dual activity is key to its attenuated psychedelic effects. Research suggests that the
activation of 5-HT1A receptors exerts an inhibitory or "masking" effect on the 5-HT2A-mediated
psychedelic response.[1][3] In animal models, LSM-775 does not induce the head-twitch
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response—a behavioral proxy for hallucinogenic potential—unless the 5-HT1A receptor is
blocked by an antagonist.[3]
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Caption: Proposed modulatory effect of 5-HT1A receptor activation on 5-HT2A-mediated effects
of LSM-775.

Conclusion

LSM-775 stands as a chemically and pharmacologically fascinating molecule. Its structure, a
simple morpholide derivative of lysergic acid, belies a complex interaction with the serotonergic
system that distinguishes it from canonical psychedelics like LSD. The synthesis is achievable
through standard amide coupling methodologies, hinging on the effective activation of the
lysergic acid carboxyl group. For drug development professionals and researchers, LSM-775
serves as a valuable chemical tool for probing the nuanced roles of the 5-HT2A and 5-HT1A
receptors and understanding how their interplay can modulate psychedelic activity.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6230476/
https://www.benchchem.com/product/b1675756?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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